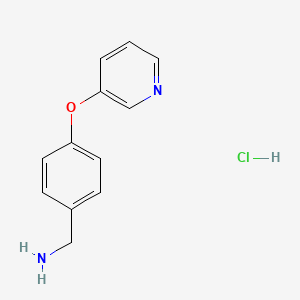
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane is an organosilane compound with the molecular formula C10H23IOSi and a molecular weight of 314.28 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodobutyl chain, and a dimethylsilane moiety. It is commonly used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.
Métodos De Preparación
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane . The synthetic route typically involves the reaction of tert-butyl(chloro)dimethylsilane with 4-iodobutanol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles, such as halides, cyanides, or amines, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups present in the molecule.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of silane-protected intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane involves its ability to form covalent bonds with other moleculesAdditionally, the silane moiety can act as a protecting group, stabilizing reactive intermediates during complex synthetic processes .
Comparación Con Compuestos Similares
Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane is unique due to its specific combination of functional groups. Similar compounds include:
Tert-butyl(chloro)dimethylsilane: Used as a precursor in the synthesis of this compound.
Tert-butyl(4-bromobutoxy)dimethylsilane: Similar structure but with a bromine atom instead of iodine.
Tert-butyl(4-iodobutoxy)dimethylsilane: A closely related compound with a similar structure and reactivity.
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the halogen atom present.
Propiedades
Fórmula molecular |
C10H23IOSi |
|---|---|
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
tert-butyl-(4-iodobutan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H23IOSi/c1-9(7-8-11)12-13(5,6)10(2,3)4/h9H,7-8H2,1-6H3 |
Clave InChI |
KMZZHZPGWRWKGX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCI)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)






![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)






